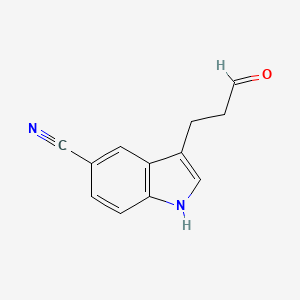
3-(3-Oxopropyl)-1H-indole-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Oxopropyl)-1H-indole-5-carbonitrile is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Oxopropyl)-1H-indole-5-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available indole derivatives.
Functional Group Introduction: The nitrile group can be introduced via a nucleophilic substitution reaction using cyanide sources such as sodium cyanide or potassium cyanide.
Oxopropyl Group Addition: The 3-oxopropyl group can be introduced through a Friedel-Crafts acylation reaction using propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalyst Optimization: Employing more efficient catalysts to reduce reaction times and improve yields.
Purification Techniques: Implementing advanced purification techniques such as recrystallization or chromatography to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Oxopropyl)-1H-indole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3-Oxopropyl)-1H-indole-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(3-Oxopropyl)-1H-indole-5-carbonitrile involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-Oxopropyl)-1H-indole-2-carbonitrile: Similar structure but with the nitrile group at the 2-position.
3-(3-Oxopropyl)-1H-indole-4-carbonitrile: Similar structure but with the nitrile group at the 4-position.
3-(3-Oxopropyl)-1H-indole-6-carbonitrile: Similar structure but with the nitrile group at the 6-position.
Uniqueness
3-(3-Oxopropyl)-1H-indole-5-carbonitrile is unique due to its specific substitution pattern, which can result in distinct chemical reactivity and biological activity compared to its isomers. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
917885-09-7 |
|---|---|
Molekularformel |
C12H10N2O |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
3-(3-oxopropyl)-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C12H10N2O/c13-7-9-3-4-12-11(6-9)10(8-14-12)2-1-5-15/h3-6,8,14H,1-2H2 |
InChI-Schlüssel |
HXWVLRDWEFAVAH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C#N)C(=CN2)CCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



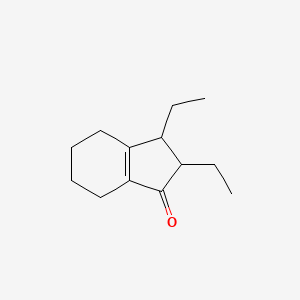
![4-(4-Ethyl-2-{2-[(oxan-2-yl)oxy]ethoxy}phenyl)piperidine](/img/structure/B12605286.png)
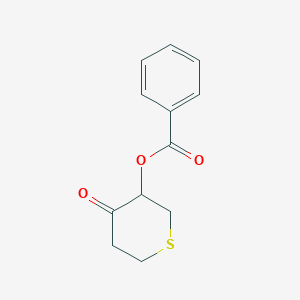
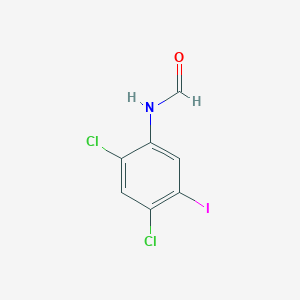
![2-(Ethoxymethyl)-3-[4-(octyloxy)phenyl]prop-2-enenitrile](/img/structure/B12605321.png)

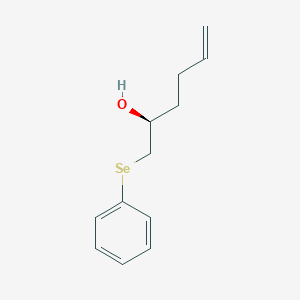
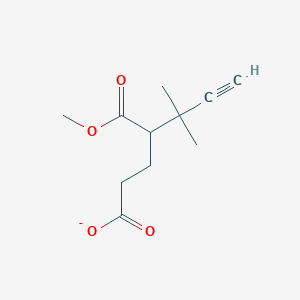

![N-[(2E)-2-{[2,6-Di(propan-2-yl)phenyl]imino}ethyl]-2,6-di(propan-2-yl)aniline](/img/structure/B12605350.png)
![5-Methyl-N-[2-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12605351.png)
![4-[[Bis[(4-aminophenyl)methyl]amino]methyl]aniline;hydrochloride](/img/structure/B12605352.png)
![N-[7-(hydroxymethyl)-1,8-naphthyridin-2-yl]acetamide](/img/structure/B12605358.png)
